![molecular formula C5H4N4 B6615358 1H-pyrazolo[4,3-c]pyridazine CAS No. 36874-06-3](/img/structure/B6615358.png)

1H-pyrazolo[4,3-c]pyridazine

Descripción general

Descripción

1H-pyrazolo[4,3-c]pyridazine is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

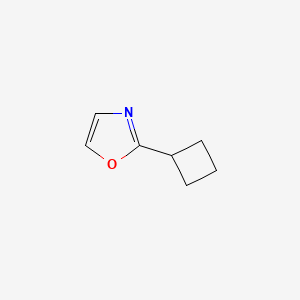

The synthesis of 1H-pyrazolo[4,3-c]pyridazine involves several methods. One common method is the Friedländer condensation . Another method involves starting from both a preformed pyrazole or pyridine . Other methods include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridazine is characterized by the fusion of a pyrazole and a pyridine ring . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[4,3-c]pyridazine are diverse. For instance, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Aplicaciones Científicas De Investigación

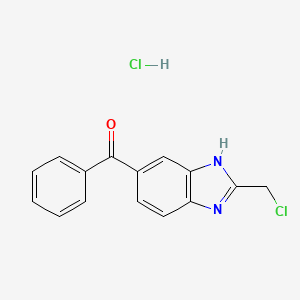

Pyrazolo[4,3-c]pyridazines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures : Pyrazolo[4,3-c]pyridazines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures: 1H-pyrazolo[4,3-c]pyridines (1) and 2H-pyrazolo[4,3-c]pyridines (2) (Figure 1). These compounds have attracted significant interest due to their resemblance to purine bases like adenine and guanine .

!Figure 1

Synthesis

Various synthetic methods are employed to obtain pyrazolo[4,3-c]pyridazines. Researchers start from either a preformed pyrazole or pyridine. The substituents at positions N1, C3, C4, C5, and C6 play a crucial role in their synthesis. Notably, over 300,000 structures of 1H-pyrazolo[4,3-c]pyridines have been described in the literature, with more than 5,500 references (including 2,400 patents) to date .

a. Medicinal Chemistry: 1H-pyrazolo[4,3-c]pyridines have been investigated for their biological activity. Researchers explore their potential as:

b. Fluorescent Probes: These heterocycles serve as fluorescent probes in cellular imaging studies. Their unique properties make them valuable tools for visualizing biological processes.

c. Structural Units in Polymers: Researchers incorporate pyrazolo[4,3-c]pyridazines into polymer structures. These compounds contribute to the design of functional materials.

Agricultural Applications

Pyrazolo[4,3-c]pyridazines also play a role in agriculture. Some derivatives are used as herbicides, including credazine, pyridafol, and chloridazon .

Mecanismo De Acción

Target of Action

Pyrazolo-pyridine derivatives have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that the compound can exist in two possible tautomeric forms: the 1h- and 2h-isomers . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 . This tautomeric diversity could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound can be selectively functionalized at multiple positions (n1, n2, c3, c5, and c7) through various chemical reactions . This allows for a diverse range of biological activities and interactions with various biochemical pathways.

Result of Action

Some pyrazolo-pyridine derivatives have shown significant inhibitory activity in certain biological assays . The exact effects would depend on the specific targets and pathways that the compound interacts with.

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-c]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPLWZDUIIAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolopyridazine | |

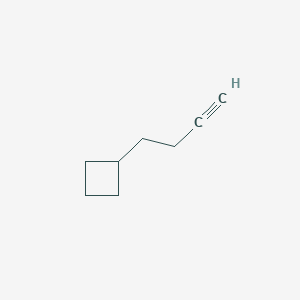

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)